4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Overview
Description
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H12BrFN2 and its molecular weight is 283.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazole compounds, including those related to the specified chemical structure, have been synthesized through condensation reactions involving chalcones and hydrazine hydrate, leading to the characterization of their crystal structures. These compounds are of interest due to their potential as ligands in coordination chemistry or as building blocks in organic synthesis (Loh et al., 2013).
- Another study explored the synthesis of fluorinated 1,3,5-substituted 1H-pyrazoles, highlighting efficient routes for the introduction of fluorine into the pyrazole ring, which is significant for developing compounds with enhanced biological properties (Bonacorso et al., 2015).
Catalytic Applications
- Pyrazole-based ligands have been employed in the synthesis of metal complexes, demonstrating their utility in catalyzing Suzuki–Miyaura cross-coupling reactions. The study underscores the role of substituents on the pyrazole ring in fine-tuning the electronic and steric properties of these catalysts (Ocansey et al., 2018).
Antimicrobial Activity
- Phenylpyrazoles derived from bromoacetyl and other substituents have shown promising antimicrobial properties. The structure-activity relationship analysis indicates the potential of these compounds in developing new therapeutic agents for fungal and bacterial infections (Farag et al., 2008).
Fluorescence Studies
- Pyrazoline derivatives have been synthesized and characterized for their fluorescent properties. The fluorescence emission in the blue region of the visible spectrum for some compounds suggests applications in materials science for the development of fluorescent markers or probes (Ibrahim et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of radiotracers for positron emission tomography (pet) .
Mode of Action
The presence of fluorine-18 in similar compounds suggests that it may be involved in fluorine-18 radiolabeling . This process typically involves the compound interacting with its targets and causing changes that can be detected using PET imaging .
Biochemical Pathways
The compound’s potential use in pet imaging suggests it may be involved in pathways related to the detection and imaging of various biological processes .
Result of Action
Its potential use in pet imaging suggests it may help visualize biological processes at the molecular level .
Properties
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLELOWJOQTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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